N-(3-phenylpropyl)cyclobutanamine
Description
Introduction to N-(3-Phenylpropyl)cyclobutanamine
Nomenclature and Systematic Identification
The IUPAC name N-(3-phenylpropyl)cyclobutanamine reflects its molecular architecture, which consists of a cyclobutane ring bonded to an amine group (-amine) and a 3-phenylpropyl chain (N-(3-phenylpropyl)). The cyclobutane ring introduces steric strain due to its non-planar geometry, while the phenylpropyl group contributes aromatic and aliphatic characteristics.
Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₉N | |
| Molecular weight | 189.30 g/mol | |
| SMILES | C1CC1NCCCC2=CC=CC=C2 |
The SMILES notation C1CC1NCCCC2=CC=CC=C2 delineates the cyclobutane ring (C1CC1), the amine group (N), and the 3-phenylpropyl chain (CCCC2=CC=CC=C2). This linear representation underscores the connectivity between the strained ring system and the aromatic substituent.
Systematic identification further relies on advanced spectroscopic methods, though specific NMR or mass spectrometry data for this compound are not explicitly detailed in the provided sources. Related cyclobutane derivatives, such as 3-phenylcyclobutanamine (C₁₀H₁₃N), exhibit distinct spectral profiles due to ring strain and substituent effects.
Historical Context in Cyclobutane Derivatives Research
Cyclobutane-containing compounds have long fascinated chemists due to their strained ring systems and synthetic challenges. Early research focused on elucidating their unique reactivity patterns, such as [2+2] cycloadditions and ring-opening reactions. The incorporation of cyclobutane into pharmacologically active molecules gained momentum in the late 20th century, driven by discoveries of its role in enhancing metabolic stability and target selectivity.
This compound exemplifies modern efforts to functionalize cyclobutane rings with biologically relevant substituents. For instance, recent studies on phosphoinositide 3-kinase (PI3K) inhibitors highlight cyclobutane derivatives as key scaffolds for achieving isoform-specific activity. While not directly cited in kinase inhibitor research, the structural parallels between this compound and reported PI3K inhibitors suggest potential applications in drug discovery.
Comparative Analysis of Cyclobutane Amines
| Compound | Molecular Formula | Key Feature |
|---|---|---|
| This compound | C₁₃H₁₉N | Phenylpropyl substituent |
| 3-Phenylcyclobutanamine | C₁₀H₁₃N | Direct phenyl-ring attachment |
| N-Cyclopropylbenzenepropanamine | C₁₂H₁₇N | Cyclopropyl substituent |
The table above illustrates structural variations among cyclobutane amines, emphasizing how substituent choice modulates physicochemical properties. For example, replacing the phenylpropyl group in this compound with a cyclopropyl moiety (as in N-cyclopropylbenzenepropanamine) alters steric and electronic profiles, potentially influencing binding interactions in biological systems.
Synthetic methodologies for analogous compounds often involve reductive amination or nucleophilic substitution reactions. While specific pathways for this compound are not detailed in the provided sources, its commercial availability through suppliers like MolCore underscores its utility in high-throughput screening and lead optimization.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(3-phenylpropyl)cyclobutanamine |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)8-5-11-14-13-9-4-10-13/h1-3,6-7,13-14H,4-5,8-11H2 |
InChI Key |
FCXAZKVKNCSREF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Construction via [2+2] Cycloaddition
- Employing photochemical or thermal [2+2] cycloaddition of alkenes or alkynes to generate cyclobutane rings.
- For example, the reaction of styrene derivatives with alkenes under UV irradiation can yield cyclobutane intermediates.
Styrene + Alkene --(hv, sensitizer)--> Cyclobutane derivative
- High regioselectivity.
- Suitable for aromatic substitution.
- Requires specific photochemical conditions.
- Potential side reactions.
Transition-Metal Catalyzed C–H Functionalization
Recent advances have utilized palladium-catalyzed C–H activation to functionalize cyclobutane rings selectively, enabling the attachment of the phenylpropyl chain.
- Using palladium catalysts with directing groups to activate inert C–H bonds on the cyclobutane ring or side chains, followed by coupling with phenylpropyl precursors.
Cyclobutane + Phenylpropyl precursor --(Pd catalyst, base)--> N-(3-phenylpropyl)cyclobutanamine
- Modular and versatile.
- High enantioselectivity possible.
- Requires specific ligands and conditions.
Ring Expansion and Functionalization
- Starting from smaller cyclopropane derivatives, employing ring expansion via carbocation or radical intermediates to form cyclobutane rings.
Cyclopropane derivative --(oxidation, rearrangement)--> Cyclobutane
- Subsequent amination through nucleophilic substitution or reductive amination.
- Suitable for complex substitution patterns.
- Multistep process with moderate yields.
Specific Patent-Backed Synthesis Pathway
Based on the patent CN100430376C, a four-step synthesis has been established with high yield (≥74%) and industrial feasibility:
Step 1: Mannich reaction of acetophenone with a secondary amine (e.g., methylamine) to form an amino ketone intermediate.
Step 2: Reaction of this intermediate with a suitable aldehyde or ketone to introduce the phenylpropyl side chain.
Step 3: Reduction to convert the imine or related intermediates into the corresponding amines.
Step 4: Hydrolysis or further functionalization to obtain This compound .
| Step | Starting Material | Reagents & Conditions | Product | Yield / Notes |
|---|---|---|---|---|
| 1 | Acetophenone | Mannich reagents, mild base | Amino ketone | High yield, mild conditions |
| 2 | Amino ketone | Aldehyde (e.g., benzaldehyde derivative) | Phenylpropyl derivative | Selective addition |
| 3 | Intermediate | Reducing agents (e.g., NaBH4) | Amine | Good conversion |
| 4 | Final intermediate | Hydrolysis | This compound | >74% overall yield |
Data Table of Reaction Conditions and Yields
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Mannich reaction | Acetophenone | Formaldehyde, secondary amine | Ethanol | Room temperature | 80 | Mild, high yield |
| Side-chain addition | Amino ketone | Benzaldehyde derivative | Toluene | Reflux | 75 | Selective addition |
| Reduction | Intermediate | Sodium borohydride | Methanol | 0°C to room temp | 85 | High purity |
| Hydrolysis | Reduced product | Acidic hydrolysis | Water | Reflux | 74 | Final product yield |
Summary of Research Findings
- Industrial viability is supported by the patent's mild reaction conditions, low-cost reagents, and high overall yield.
- Modern methodologies such as transition-metal catalysis and C–H activation expand the synthetic toolbox for this compound.
- Environmental considerations favor the "debenzylation" approach over demethylation, reducing waste and improving selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(3-phenylpropyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(3-phenylpropyl)cyclobutanamine with structurally related cyclobutanamine derivatives:
*Calculated molecular weight based on inferred structure.
Key Observations:
Substituent Effects :
- The 3-phenylpropyl group (C₉H₁₁) in this compound increases molecular weight and lipophilicity compared to smaller substituents like the 3-fluorophenylmethyl group (C₇H₆F) . This may enhance membrane permeability but reduce aqueous solubility.
- Fluorinated analogs (e.g., 3-fluorophenylmethyl, 3,3,3-trifluoropropyl) exhibit higher electronegativity, which can improve metabolic stability and alter binding kinetics through halogen bonding .
- This contrasts with larger cyclic substituents (e.g., cycloheptyl in ), which introduce steric bulk but may reduce selectivity .
Bioactivity Profiles
- Agrochemical Potential: Phenylpropyl esters and cyclopropane derivatives (e.g., dimethylmalonic acid 3-phenylpropyl tridecyl ester in ) demonstrate herbicidal activity, suggesting that the phenylpropyl group in this compound may confer similar bioactivity .
- Pharmaceutical Applications : Fluorinated cyclobutanamines () are often explored as bioactive salts or intermediates. The hydrochloride salt of N-(3,3,3-trifluoropropyl)cyclobutanamine (MW 203.63) highlights the role of salt formation in modulating solubility and bioavailability .
Biological Activity
N-(3-phenylpropyl)cyclobutanamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, synthesizing available research findings and data to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a phenyl group and an amine functional group. Its molecular formula is , with a molecular weight of approximately 201.28 g/mol. The unique cyclobutane structure contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in relation to neurotransmitter modulation, neuroprotection, and potential therapeutic applications.
Neuropharmacological Effects
- Dopaminergic and Serotonergic Modulation : Preliminary studies suggest that this compound may interact with dopamine and serotonin receptors, indicating potential utility in treating mood disorders and neurodegenerative diseases. This interaction could modulate neurotransmitter systems, enhancing dopaminergic activity or serotonin uptake inhibition.
- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects, particularly against oxidative stress-induced neuronal damage. This suggests a mechanism that could be beneficial in conditions such as Parkinson's disease or Alzheimer's disease, where oxidative stress plays a significant role.
Synthesis and Reaction Pathways
This compound can be synthesized through various chemical reactions, including:
- Oxidation : The compound can be oxidized to form amides or ketones using agents like potassium permanganate (KMnO4).
- Reduction : Reduction processes can yield different amine derivatives, utilizing reducing agents such as lithium aluminum hydride (LiAlH4).
- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Neurotransmitter Interaction :
-
Neuroprotective Efficacy :
- In vitro assays have indicated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This was measured by assessing cell viability and apoptosis markers in cultured neuronal cells exposed to oxidative agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Trans-3-Phenylcyclohexylamine | Cyclohexane derivative | Larger ring structure; different steric properties |
| Cyclopropylamine | Smaller cyclic amine | More strained ring; distinct reactivity profile |
| Cyclobutylamine | Simple cyclobutane | Lacks phenoxy substitution; simpler biological activity |
| N-(3-phenylpropyl)cyclobutylamine | Extended chain | Different alkyl chain length; altered pharmacokinetics |
This table highlights the distinct structural features of this compound compared to other related compounds, which may influence its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
